![molecular formula C10H11F3N2 B13530329 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)
6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridin-3-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing the trifluoromethyl group, followed by the introduction of the pyridin-3-amine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions: 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridin-3-amine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine
- 6-[1-(Trifluoromethyl)cyclopentyl]pyridin-3-amine
- 6-[1-(Trifluoromethyl)cyclohexyl]pyridin-3-amine
Comparison: Compared to its analogs, 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine exhibits unique properties due to the cyclobutyl ring. The ring strain and electronic effects imparted by the trifluoromethyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C10H11F3N2 |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-1-5-9)8-3-2-7(14)6-15-8/h2-3,6H,1,4-5,14H2 |
Clave InChI |
CEXDQCLHRSYRKX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=NC=C(C=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
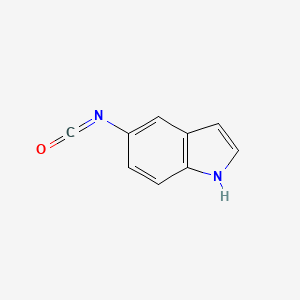
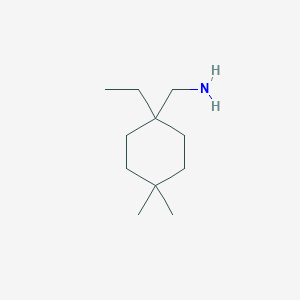
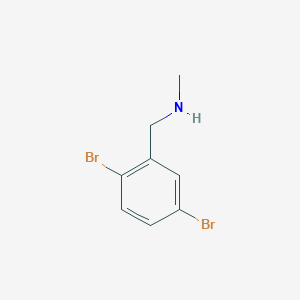

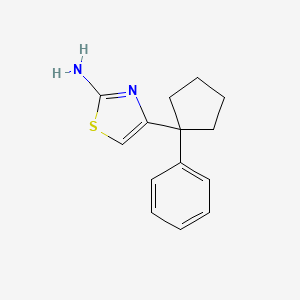

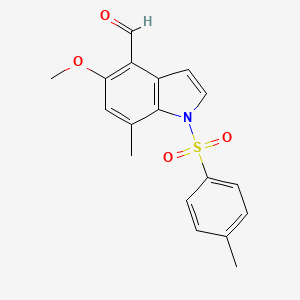
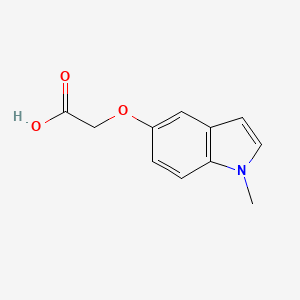

amine](/img/structure/B13530308.png)
